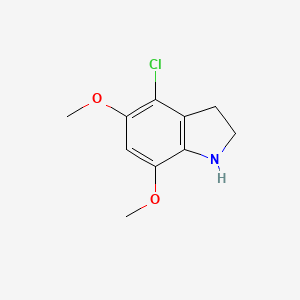

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17830463

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO2 |

|---|---|

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-13-7-5-8(14-2)10-6(9(7)11)3-4-12-10/h5,12H,3-4H2,1-2H3 |

| Standard InChI Key | PGEABIRGDAAVIK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C2=C1NCC2)Cl)OC |

Introduction

Structural Characteristics and Nomenclature

The core structure of 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole consists of a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The "2,3-dihydro" designation indicates partial saturation of the five-membered ring, reducing aromaticity and altering electronic properties compared to fully aromatic indoles . Key substituents include:

-

Chloro group (-Cl) at position 4, which enhances electrophilic substitution reactivity and influences intermolecular interactions.

-

Methoxy groups (-OCH3) at positions 5 and 7, contributing to steric effects and hydrogen-bonding capabilities.

The molecular formula is C11H12ClNO2, with a molar mass of 225.67 g/mol. Predicted physicochemical properties, extrapolated from analogs like 4-chloroindoline (C8H8ClN) , include a density of ~1.25 g/cm³ and a boiling point of approximately 135°C under reduced pressure (10 Torr) . The compound’s pKa is estimated at 4.26 ± 0.20, reflecting moderate acidity at the indoline nitrogen .

Synthetic Methodologies

Precursor Condensation and Cyclization

A validated route to dihydroindoles involves the condensation of substituted aldehydes with imidazolidine-2,4-diones (hydantoins), followed by cyclization. For example, Akeng’a and Read demonstrated that 5-[(Z)-1-(2-halophenyl)methylidene]imidazolidine-2,4-diones undergo copper- or tributyltin hydride-catalyzed cyclization to form imidazo[1,5-a]indole-1,3-diones . Adapting this method, 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole could be synthesized via:

-

Aldehyde Preparation: 2-Chloro-4,6-dimethoxybenzaldehyde serves as the electrophilic partner.

-

Condensation: Reaction with a protected imidazolidine-2,4-dione (e.g., 3-methyl-1,3-diazolidine-2,4-dione ) under reflux conditions.

-

Cyclization: Catalyzed by copper bronze or tributyltin hydride at 180°C to form the dihydroindole core .

Physicochemical and Spectroscopic Properties

Spectral Data (Predicted)

-

1H NMR (DMSO-d6):

-

δ 3.85 (s, 6H, 5-OCH3 and 7-OCH3),

-

δ 4.10–4.30 (m, 2H, 2-H2),

-

δ 6.60–7.20 (m, 3H, aromatic H).

-

-

13C NMR:

Applications and Industrial Relevance

Pharmaceutical Intermediates

Dihydroindoles are precursors to alkaloids and kinase inhibitors. The chloro and methoxy substituents enhance binding to hydrophobic enzyme pockets, making this compound a candidate for anticancer or antimicrobial agent development .

Future Directions

Further research should prioritize:

-

Synthetic Optimization: Developing one-pot methodologies to improve yield.

-

Biological Screening: Evaluating anticancer and antibacterial activity.

-

Environmental Impact Studies: Assessing biodegradation and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume